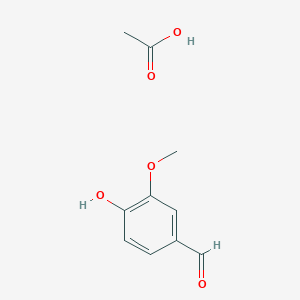
acetic acid; 4-hydroxy-3-methoxy-benzaldehyde;4-Formyl-2-methoxyphenyl acetate
Katalognummer B8754564
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: UJGRGFLENARMJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08895549B2
Procedure details


Fuming nitric acid (2200 mL) under nitrogen was cooled to 0° C. at which time vanillin acetate (528 g, 2.7 mol) was added portionwise, keeping the internal temperature below 10° C. After 2 h the resulting mixture was poured over ice with stirring. The slurry was filtered and the resulting solids were washed with water (3×100 mL) and air-dried. After 2 days the solids were heated in DCM (3000 mL) until complete dissolution. The solution was allowed to cool to room temperature while hexanes (3000 mL) was added dropwise. The solids were filtered, washed with hexanes (500 mL) and air dried to give 4-formyl-2-methoxy-3-nitrophenyl acetate (269 g, 41%): 1H NMR, (DMSO-d6)□ δ: 9.90 (s, 1H), 7.94 (d, 1H), 7.75 (d, 1H), 3.87 (s, 3H), 2.40 (s, 3H).


Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[O:5]=[CH:6][C:7]1[CH:15]=[CH:14][C:12](O)=[C:9]([O:10][CH3:11])[CH:8]=1.[N+:16]([O-])([OH:18])=[O:17]>>[C:1]([O:4][C:12]1[CH:14]=[CH:15][C:7]([CH:6]=[O:5])=[C:8]([N+:16]([O-:18])=[O:17])[C:9]=1[O:10][CH3:11])(=[O:3])[CH3:2] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
528 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.O=CC1=CC(OC)=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
2200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 2 h the resulting mixture was poured over ice
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solids were washed with water (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 days the solids were heated in DCM (3000 mL) until complete dissolution
|
|
Duration
|
2 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexanes (500 mL) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 269 g | |
| YIELD: PERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
